4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is an organic compound that belongs to the quinoxalinone family. This compound is characterized by its unique structure, which includes a quinoxalinone core substituted with a 2,4-dichlorophenylsulfonyl group and a propyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-diketone, under acidic conditions.
Introduction of the 2,4-Dichlorophenylsulfonyl Group: The sulfonylation reaction involves the reaction of the quinoxalinone core with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the 2,4-dichlorophenylsulfonyl group.
Addition of the Propyl Group: The propyl group can be introduced through an alkylation reaction using a suitable propylating agent, such as propyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxalinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxalinone derivatives.
Substitution: Formation of sulfonamide or sulfonylthiol derivatives.
Scientific Research Applications
4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone: Similar structure with a methyl group instead of a propyl group.
4-[(2,4-dichlorophenyl)sulfonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)sulfonyl-3-propyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-2-5-15-17(22)20-13-6-3-4-7-14(13)21(15)25(23,24)16-9-8-11(18)10-12(16)19/h3-4,6-10,15H,2,5H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHABBXZUXAGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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